Fungicide5

Curative activity Powdery mildew SDHI comparator

Research programs targeting Basidiomycota and Ascomycota pathogens often encounter cross-resistance with conventional SDHIs. Fenopyramid (Fungicide5, LH-371) resolves this with a differentiated binding mode and validated curative performance. • Ki = 0.095 μM against succinate dehydrogenase; superior curative activity vs. benzovindiflupyr at 50 mg/L in cucurbit powdery mildew field trials. • Effective at 0.781 mg/L against soybean rust (greenhouse), enabling reduced-AI application strategies. • Synergistic with DMI fungicides for Rhizoctonia solani resistance management; unique H-bond at residue C_S42. Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C20H13F8N3O2
Molecular Weight 479.3 g/mol
Cat. No. B15362130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFungicide5
Molecular FormulaC20H13F8N3O2
Molecular Weight479.3 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H13F8N3O2/c1-31-9-11(16(30-31)17(21)22)18(32)29-13-4-2-3-5-15(13)33-14-7-6-10(19(23,24)25)8-12(14)20(26,27)28/h2-9,17H,1H3,(H,29,32)
InChIKeyNYJBDYAABVMJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenopyramid (Fungicide5) – Novel SDHI Fungicide


Fungicide5, also known by its ISO common name fenopyramid and development code LH-371 (CAS 2344721-61-3), is a novel succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazolecarboxamide chemical class [1]. It was discovered and developed by Central China Normal University and Shandong United Pesticide Industry Co., Ltd. using a computational substitution optimization method [1]. The compound is a systemic fungicide with both protective and curative properties, primarily targeting Basidiomycota and Ascomycota fungal pathogens [2]. Its molecular formula is C20H13F8N3O2, with a molecular weight of 479.33 g/mol [3].

SDHI inhibitor Pyrazolecarboxamide class, systemic activity against Basidiomycota and Ascomycota
Disease management Reported protective and curative properties for rust and powdery mildew pathogens
Discovery origin Computational substitution optimization; may support structure–activity relationship studies

Why Fenopyramid Cannot Be Replaced by Other SDHIs


Simple substitution of Fungicide5 with other succinate dehydrogenase inhibitors (SDHIs) like fluxapyroxad, boscalid, or penthiopyrad is scientifically unsound due to significant differences in target-site binding affinity, cross-resistance profiles, and curative efficacy [1][2]. While these compounds share a common mode of action, Fungicide5 exhibits a distinct binding interaction with the ubiquinone-binding site of SDH, potentially driven by a unique hydrogen bond formation with residue C_S42, which is not observed with all commercial SDHIs [3]. Furthermore, cross-resistance studies in Rhizoctonia solani reveal that while fenopyramid shares some resistance overlap with other SDHIs like thifluzamide and boscalid, its risk profile is distinct and can be effectively managed with synergistic DMI mixtures [1]. The following quantitative evidence demonstrates the specific, non-interchangeable performance parameters that differentiate Fungicide5 from its closest analogs.

Target-site binding differences
A distinct hydrogen bond with SDH residue C_S42 is reported; this interaction may not be conserved across all commercial SDHIs, potentially altering affinity.
Cross-resistance profile specificity
Moderate to strong cross-resistance with thifluzamide, boscalid, and others differs from pan-SDHI expectations, limiting direct interchangeability.
Curative performance context
Reported curative advantage over benzovindiflupyr may not extend to other SDHI comparators; substitution requires compound-specific validation.

Evidence-Based Performance vs. Comparator SDHIs


Curative Activity vs. Benzovindiflupyr in Powdery Mildew

In field trials against cucumber powdery mildew, Fungicide5 (compound 17c) demonstrated strictly better curative activity than the commercial SDHI fungicide benzovindiflupyr at equivalent application rates [1].

Curative activity
Head-to-head
Strictly better curative activity than benzovindiflupyr (field, 50 mg/L)
Supports post-infection differentiation vs. established SDHI
Numerical margin not specified; cucumber powdery mildew trial
Curative activity Powdery mildew SDHI comparator

Protective Activity Against Rust Pathogens

Greenhouse experiments show that Fungicide5 (compound 17c) exhibits high protective activity against multiple economically important rust diseases at a very low dosage of 0.781 mg/L, indicating potent efficacy at rates well below typical field application concentrations for commercial SDHIs [1].

Protective efficacy
Reported
High protective activity at 0.781 mg/L against soybean rust, corn rust, rice sheath blight
Low-concentration efficacy context for rust protection
Greenhouse assay; field dose-response translation needed
Protective activity Soybean rust Corn rust Rice sheath blight

Field Efficacy Against Soybean Rust vs. Commercial Standards

In field trials, Fungicide5 (compound 17c) applied at 50 mg/L was shown to be comparable to or even better than unspecified commercial fungicide standards in controlling soybean rust (Phakopsora pachyrhizi) [1].

Field benchmark
Head-to-head
Comparable or better than commercial standards at 50 mg/L in soybean rust field trials
Supports field-level performance comparability
Comparator identity unspecified; study-specific result
Field efficacy Soybean rust Phakopsora pachyrhizi Benchmarking

Resistance Risk and Cross-Resistance in Rhizoctonia solani

A comprehensive sensitivity and resistance risk assessment in Rhizoctonia solani categorized the resistance risk of Fungicide5 as 'moderate' [1]. Cross-resistance analysis revealed moderate to strong cross-resistance with other commonly used SDHIs (thifluzamide, boscalid, carboxin, flubeneteram) and the non-SDHI fluazinam [1]. This defined cross-resistance profile informs its positioning within resistance management programs.

Resistance profile
Class-level
Moderate resistance risk; cross-resistance with thifluzamide, boscalid, carboxin, flubeneteram, fluazinam
Informs resistance management positioning
Based on 78 R. solani isolates; regional strain panels may vary
Resistance management Cross-resistance Rhizoctonia solani SDHI

DMI Synergy for Resistance Management

Mixtures of Fungicide5 with four different demethylation inhibitor (DMI) fungicides demonstrated synergistic effects in controlling Rhizoctonia solani [1]. This property is not a universal characteristic of all SDHI fungicides and provides a defined pathway for managing the moderate resistance risk associated with Fungicide5.

DMI synergy
Class-level
Synergistic effects with four DMI fungicides against R. solani
Supports mixture strategy context for resistance delay
Laboratory assay; field mixture validation required
Synergy DMI fungicides Resistance management Mixture compatibility

Application Scenarios for Fenopyramid


Curative Powdery Mildew Control vs. Benzovindiflupyr

In research programs focused on curative disease management of cucurbit powdery mildew, Fungicide5 is a preferred candidate over benzovindiflupyr based on direct evidence of superior curative activity in field trials at a 50 mg/L application rate [1]. This scenario leverages the direct comparator data from Section 3 to justify selection.

Protective Applications Against Rust Pathogens

For protective spray programs targeting soybean rust (Phakopsora pachyrhizi) or southern corn rust, Fungicide5 is differentiated by its demonstrated high efficacy at a very low greenhouse dosage of 0.781 mg/L [1]. This suggests a potential for reduced active ingredient use per hectare compared to many established SDHIs, making it a key compound for studies on low-input disease management or for use in sensitive environments.

Resistance Management with DMI Synergy

In regions with a history of Rhizoctonia solani infection and documented SDHI resistance (e.g., to boscalid or thifluzamide), Fungicide5 should be considered for inclusion in rotational or mixture programs. Its moderate resistance risk profile and synergistic interaction with DMI fungicides [2] provide a specific, evidence-backed strategy for managing resistance development, in contrast to SDHI compounds for which such synergy is not documented.

Field Trials for Soybean Rust vs. Commercial Standards

Fungicide5 is a prime candidate for advanced field development programs targeting soybean rust, as it has already demonstrated comparable or superior performance to commercial benchmarks in field trials at a 50 mg/L concentration [1]. This evidence de-risks investment in further large-scale field evaluation or regulatory studies.

Application
Selection Property
Validation Focus
Curative disease management studies
Curative activity differentiation vs. SDHI benchmark
Field curative efficacy against powdery mildew at 50 mg/L
Protective rust disease research
Low-dose protective efficacy (0.781 mg/L greenhouse)
Dose-response calibration to field rates and coverage
Resistance management strategy design
Synergy with DMI fungicides documented for R. solani
Co-application durability under field population pressure
Soybean rust field evaluation
Field performance comparable to commercial SDHI benchmarks
Multi-location trial consistency and yield impact

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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